

6-Chloro-2-methylquinoline-3-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 6-Chloro-2-methylquinoline-3-carboxylic acid

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An In-depth Technical Guide to the Chemical Properties of **6-Chloro-2-methylquinoline-3-carboxylic acid**

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities.^[1] Compounds incorporating the quinoline ring system have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and anti-hypertensive agents.^{[1][2][3]} This guide provides a comprehensive technical overview of a specific derivative, **6-Chloro-2-methylquinoline-3-carboxylic acid**, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes, spectroscopic signature, and analytical methodologies, positioning it as a valuable building block for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

6-Chloro-2-methylquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with chlorine, methyl, and carboxylic acid groups. These substitutions critically influence its electronic properties, solubility, and reactivity, making it a versatile intermediate for further chemical modification.

The structure combines the aromatic, heterocyclic quinoline system with a key functional handle—the carboxylic acid—which allows for straightforward derivatization into esters, amides, and other functionalities. The electron-withdrawing chlorine atom at the 6-position and the electron-donating methyl group at the 2-position modulate the reactivity of the quinoline ring.

Chemical Identifiers

Property	Value	Source
IUPAC Name	6-chloro-2-methylquinoline-3-carboxylic acid	
Molecular Formula	C ₁₁ H ₈ ClNO ₂	[4]
Molecular Weight	221.64 g/mol	
Monoisotopic Mass	221.02435 Da	[4]
SMILES	<chem>CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)O</chem>	[4]
InChIKey	BXNOWQXNZZNEJV-UHFFFAOYSA-N	[4]
CAS Number	100153-62-8 (Example, may vary)	

Physicochemical Characteristics

Experimental data for this specific molecule is not extensively published. However, its properties can be reliably predicted based on its constituent functional groups and data from analogous quinoline carboxylic acids.

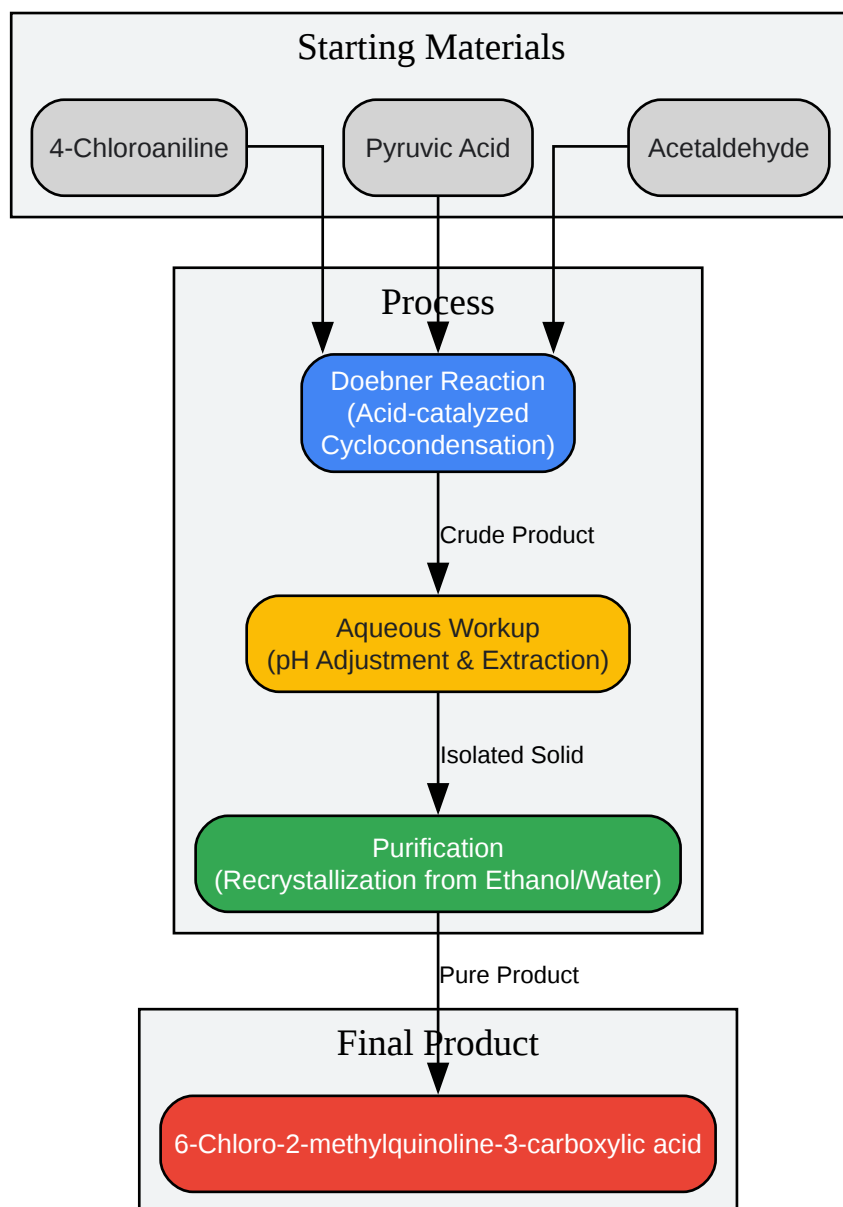
Property	Predicted/Analogous Value	Rationale and Insights
Appearance	White to light yellow crystalline powder	Typical appearance for quinoline carboxylic acids.[5]
Melting Point	>250 °C (Decomposition likely)	High melting points are characteristic of quinoline carboxylic acids due to strong intermolecular hydrogen bonding and crystalline packing. For example, Quinoline-4-carboxylic acid melts at 254-255 °C.[5]
Solubility	Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF).	The carboxylic acid group imparts some polarity, but the large, hydrophobic quinoline core dominates. Solubility in aqueous solutions is expected to be highly pH-dependent, increasing significantly in basic conditions due to deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[6]
pKa	~4-5	The acidity is primarily determined by the carboxylic acid group. The electron-withdrawing nature of the quinoline ring and the chloro substituent would likely make it slightly more acidic than benzoic acid.
LogP (Predicted)	2.7	The predicted XlogP value indicates moderate lipophilicity, a key parameter in drug design for membrane permeability.[4]

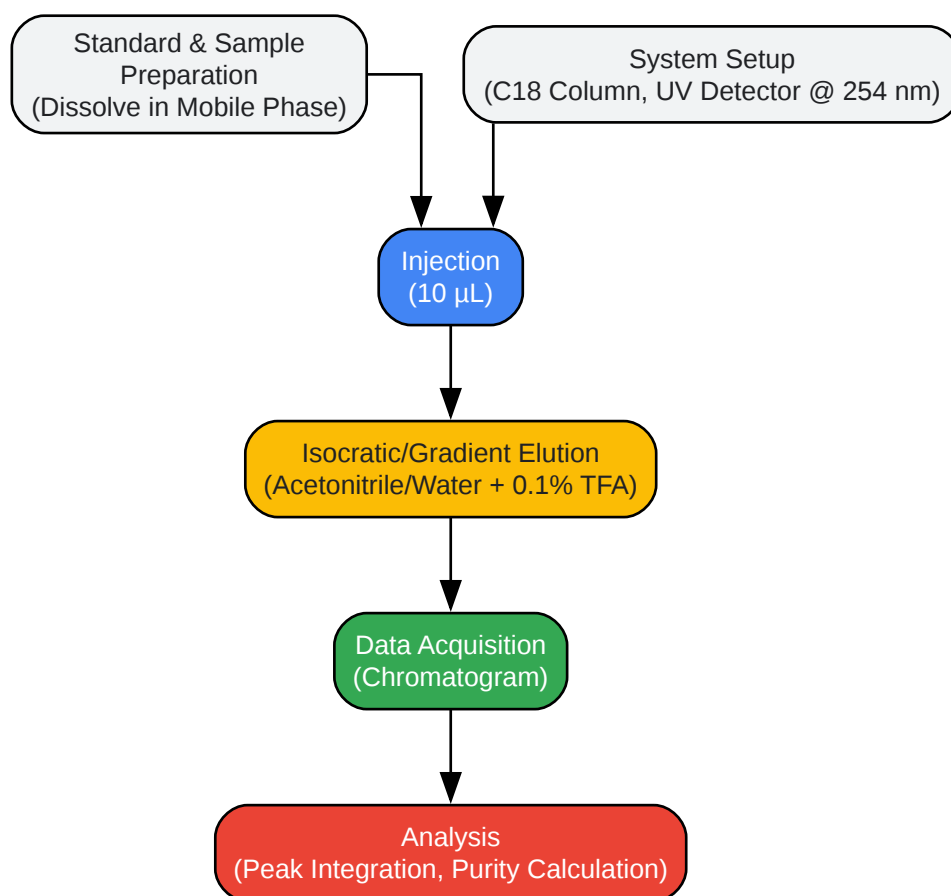
Synthesis and Reactivity

A common and effective strategy for synthesizing quinoline-3-carboxylic acids involves the oxidation of the corresponding 3-formylquinoline (aldehyde) precursor.^[7] However, a more fundamental and versatile approach for constructing the core ring system is the Doebner-von Miller reaction, which condenses an aniline with α,β -unsaturated carbonyl compounds. A plausible pathway to the target molecule involves a related cyclization, the Doebner synthesis, using a substituted aniline, pyruvic acid, and an aldehyde.

Proposed Synthetic Workflow

A logical synthetic route starts with 4-chloroaniline, which undergoes a cyclocondensation reaction with pyruvic acid and acetaldehyde. This reaction constructs the substituted quinoline ring in a single, efficient step.





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